molecular formula C13H14N2O3S B049891 2-[(5-Hydroxy-1h-indol-3-yl)methyl]-1,3-thiazolidine-4-carboxylic acid CAS No. 121514-30-5

2-[(5-Hydroxy-1h-indol-3-yl)methyl]-1,3-thiazolidine-4-carboxylic acid

Cat. No.: B049891
CAS No.: 121514-30-5
M. Wt: 278.33 g/mol
InChI Key: DFSPELNJAJEWOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(5-Hydroxy-1h-indol-3-yl)methyl]-1,3-thiazolidine-4-carboxylic acid is a complex organic compound that features both indole and thiazolidine moieties. Indole derivatives are known for their significant biological activities and are found in various natural products and drugs . The thiazolidine ring is also a crucial structural component in many biologically active compounds . This compound’s unique structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-Hydroxy-1h-indol-3-yl)methyl]-1,3-thiazolidine-4-carboxylic acid typically involves the construction of the indole and thiazolidine rings followed by their coupling. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The thiazolidine ring can be synthesized via the reaction of cysteine with an aldehyde or ketone .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to enhance the efficiency of the synthetic process .

Chemical Reactions Analysis

Types of Reactions

2-[(5-Hydroxy-1h-indol-3-yl)methyl]-1,3-thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[(5-Hydroxy-1h-indol-3-yl)methyl]-1,3-thiazolidine-4-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(5-Hydroxy-1h-indol-3-yl)methyl]-1,3-thiazolidine-4-carboxylic acid involves its interaction with various molecular targets and pathways. The indole moiety can bind to multiple receptors and enzymes, modulating their activity. The thiazolidine ring may also contribute to its biological effects by interacting with specific proteins and enzymes .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone involved in growth and development.

    Thiazolidine-2,4-dione: Known for its antidiabetic properties.

    5-Hydroxyindoleacetic acid: A metabolite of serotonin

Properties

IUPAC Name

2-[(5-hydroxy-1H-indol-3-yl)methyl]-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S/c16-8-1-2-10-9(4-8)7(5-14-10)3-12-15-11(6-19-12)13(17)18/h1-2,4-5,11-12,14-16H,3,6H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFSPELNJAJEWOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(S1)CC2=CNC3=C2C=C(C=C3)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60923842
Record name 2-[(5-Hydroxy-1H-indol-3-yl)methyl]-1,3-thiazolidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60923842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121514-30-5
Record name 2-(3'-(5'-Hydroxyindolyl)methyl)-1,3-thiazolidine-4-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121514305
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[(5-Hydroxy-1H-indol-3-yl)methyl]-1,3-thiazolidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60923842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.